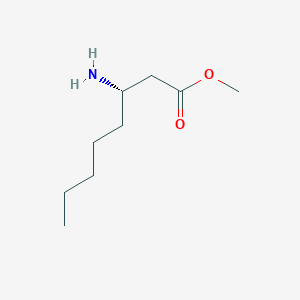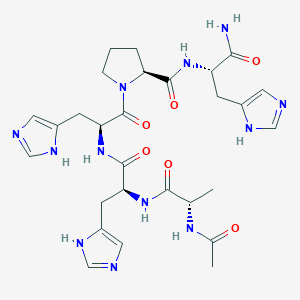
2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazole-5-carbaldehyde is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a diethylphenyl group and a carbaldehyde group attached to the thiazole ring, making it a unique and interesting molecule for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazole-5-carbaldehyde typically involves the reaction of 2,6-diethylphenylamine with a thioamide under specific conditions The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: 2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid.
Reduction: 2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
- 2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazole-5-methanol
- 3,7-Dichloro-N-(2,6-Diethylphenyl)-N-(2-Propoxyethyl)Quinolone-8-Carboxamide
Uniqueness
2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazole-5-carbaldehyde is unique due to its specific structural features, such as the diethylphenyl and carbaldehyde groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
832155-13-2 |
|---|---|
Fórmula molecular |
C15H17NOS |
Peso molecular |
259.4 g/mol |
Nombre IUPAC |
2-(2,6-diethylphenyl)-4-methyl-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C15H17NOS/c1-4-11-7-6-8-12(5-2)14(11)15-16-10(3)13(9-17)18-15/h6-9H,4-5H2,1-3H3 |
Clave InChI |
YNQCQAJTSBRYPU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC=C1)CC)C2=NC(=C(S2)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenemethanamine, N-[3-methyl-2-(phenylseleno)butylidene]-](/img/structure/B14220013.png)
![5-[2-(4-Nitrophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14220025.png)


![Ethyl [2-(4-chlorophenyl)-1H-indol-3-yl]acetate](/img/structure/B14220041.png)
![1-({[(1R)-1-Cyclohexylethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14220058.png)


![15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate](/img/structure/B14220070.png)


![2-{[5-(Methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14220093.png)
![Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[3-(trifluoromethoxy)phenyl]-](/img/structure/B14220097.png)
![Phenol, 3-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14220098.png)
